Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c1-3-19-12(17)10-9-6-5-8(14)7-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERRKCWQQIIYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1C(=O)OCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-2,3-dicarboxylic acid with hydrazine derivatives, followed by esterification with ethanol to yield the diethyl ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its potential anticancer properties. Studies have shown that compounds with the pyrazolo[1,5-a]pyridine framework exhibit significant cytotoxicity against various cancer cell lines. The introduction of a fluorine atom enhances the compound's lipophilicity and biological activity, making it a candidate for further development as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thus providing a targeted therapeutic approach.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and inflammation, which could be beneficial in treating neurodegenerative diseases.
Materials Science
Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in various applications. Its photophysical properties allow it to be used in imaging techniques for biological systems. Research has demonstrated that derivatives of this compound can serve as effective fluorescent markers for tracking cellular processes and studying lipid droplet dynamics in live cells.
Biological Studies
Biomarkers for Disease
In biological research, compounds derived from this compound have been explored as potential biomarkers for diseases such as cancer and metabolic disorders. Their ability to selectively bind to specific biological targets can facilitate the development of diagnostic tools that enable early detection and monitoring of disease progression.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising avenue for further drug development.
Case Study 2: Neuroprotection
Research conducted on the neuroprotective effects of this compound demonstrated its efficacy in reducing neuronal cell death induced by oxidative stress. The study highlighted the compound's potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as a kinase inhibitor, blocking the activity of kinases involved in cell signaling pathways, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Ester Group Influence: Ethyl vs. Methyl esters, however, are often easier to hydrolyze due to lower steric hindrance. Synthetic Yield: The dimethyl analogue in was synthesized with a 43.39% yield via a [3+2] cycloaddition, suggesting that introducing bulkier ethyl groups (as in the target compound) might require optimized conditions to maintain efficiency.
Substituent Effects: Fluorine vs. Trifluoromethyl: The 6-fluoro group in the target compound is less electron-withdrawing than the 6-CF₃ group in dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate , which could modulate reactivity in subsequent arylations or nucleophilic substitutions. Amino and Nitro Groups: Compounds like 5c () with electron-withdrawing nitro groups exhibit higher melting points (242°C) compared to non-fluorinated pyrazolo[1,5-a]pyridines, highlighting the role of substituents in crystallinity.
Core Structure Differences :
- Pyrazolo[1,5-a]pyridine vs. 1,4-Dihydropyridine : The target compound’s fully aromatic core contrasts with the 1,4-dihydropyridine derivatives in . Aromatic systems generally exhibit greater stability and distinct electronic properties, favoring applications in materials science over redox-active biological targets.
Key Observations:
- Cycloaddition vs. Condensation : The target compound’s synthesis likely follows a cycloaddition pathway similar to , whereas 1,4-dihydropyridines () are synthesized via multicomponent condensations.
- Functionalization Potential: The iodinated analogue in (84.11% yield) demonstrates the feasibility of halogenation for further cross-coupling, suggesting that the 6-fluoro group in the target compound could similarly enable regioselective modifications.
Biological Activity
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C13H13FN2O4
- Molar Mass : 280.25 g/mol
- CAS Number : 2177264-02-5
Biological Activity
This compound exhibits a range of biological activities that make it a promising candidate for drug development. The following sections highlight key areas of its biological activity:
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyridine family demonstrate notable anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted the ability of pyrazolo[1,5-a]pyridines to target specific signaling pathways involved in tumor growth and metastasis .
2. Enzymatic Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes linked to disease states, which could lead to therapeutic applications in conditions such as inflammation and cancer .
3. Antimicrobial Properties
This compound also exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings are summarized in the table below:
Case Study 1: Anticancer Mechanism
In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range. The mechanism involved the activation of caspase pathways leading to apoptosis.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes. The study demonstrated that this compound effectively reduced COX activity in vitro, suggesting potential anti-inflammatory applications.
Q & A
Q. How can the synthetic yield of diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate be optimized during its preparation?
Methodological Answer: Key factors influencing yield include:
- Reagent Ratios : Use a 1.5:1 molar ratio of dimethyl but-2-ynedioate to pyridine-1-ium-1-amine iodide to favor cyclization (e.g., 43% yield achieved in , Step 1) .
- Temperature Control : Maintain 0°C during initial reagent addition to minimize side reactions (e.g., iodination at 40°C in , Step 4) .
- Purification : Employ flash chromatography (e.g., EtOAc/petroleum ether mixtures) to isolate intermediates effectively .
- Catalyst Selection : K₂CO₃ in DMF enhances nucleophilic substitution efficiency .
Q. What spectroscopic techniques are most reliable for characterizing intermediates and the final compound?
Methodological Answer:
- ¹H/¹³C NMR : Use CDCl₃ or DMSO-d₆ solvents to resolve aromatic protons and ester groups. For example, methyl ester protons appear at δ 3.89–4.05 ppm .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 235 [M+1] for dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate in ) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and fluorine substituents (C-F at ~1100 cm⁻¹) .
Q. How can solubility properties of this compound be experimentally determined for reaction planning?
Methodological Answer:
- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) and non-polar solvents (ethyl acetate, dichloromethane) .
- pH-Dependent Solubility : Adjust pH (e.g., NaOH quenching in , Step 2) to isolate acidic intermediates .
- Co-Solvent Systems : Use water-miscible solvents (e.g., ethanol/water) for recrystallization .
Advanced Research Questions
Q. What strategies enable regioselective fluorination at the 6-position of the pyrazolo[1,5-a]pyridine scaffold?
Methodological Answer:
- Halogen Exchange : Substitute a pre-installed leaving group (e.g., iodide or bromide) using KF or CsF in polar solvents like DMF .
- Electrophilic Fluorination : Employ Selectfluor® or N-fluoropyridinium salts under mild conditions (e.g., 25–40°C) .
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 6-position, followed by F₂ or XeF₂ .
Q. How can computational modeling predict reactivity or crystallographic parameters for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- SHELX Software : Refine X-ray crystallography data (e.g., bond lengths, angles) to resolve structural ambiguities .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .
Q. How should researchers address contradictions in reported spectral data or reaction yields?
Methodological Answer:
- Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary significantly due to solvent polarity .
- Reaction Scale : Small-scale syntheses (e.g., 2.3 g in ) may yield lower reproducibility than optimized bulk reactions .
- Impurity Analysis : Use HRMS to detect trace byproducts (e.g., de-esterified intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
